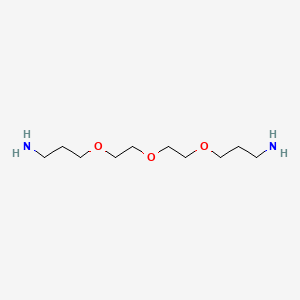

4,7,10-トリオキサ-1,13-トリデカンジアミン

概要

説明

ビス-NH2-C1-PEG3は、3,3’-[オキシビス(2,1-エタンジイロキシ)]ビス-1-プロパンアミンとしても知られており、ポリエチレングリコール(PEG)誘導体のクラスに属する化合物です。これは、プロテアソーム標的化キメラ(PROTAC)の合成において一般的に使用されるPEGベースのリンカーです。 この化合物は、2つのアミノ基と柔軟なPEG鎖を特徴とし、さまざまな化学および生物学的用途に適しています .

科学的研究の応用

Bis-NH2-C1-PEG3 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

Biology: Employed in the study of protein-protein interactions and the development of new therapeutic agents.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic compounds.

Industry: Applied in the development of new materials, including biodegradable polymers and functional coatings .

作用機序

ビス-NH2-C1-PEG3の作用機序は、主にPROTACにおけるリンカーとしての役割にあります。PROTACは、リンカーによって接続された2つのリガンドからなる二機能性分子です。一方のリガンドは標的タンパク質に結合し、もう一方のリガンドはE3ユビキチンリガーゼに結合します。 PROTACは、標的タンパク質とE3リガーゼを近接させ、プロテアソームによる標的タンパク質のユビキチン化とそれに続く分解につながります .

類似化合物の比較

類似化合物

- プロピルアミン-PEG3-プロピルアミン

- ジエチレングリコールジアミノプロピルエーテル

- 4,7,10-トリオキサ-1,13-トリデカンジアミン

独自性

ビス-NH2-C1-PEG3は、特定のPEG鎖長と2つのアミノ基の存在によって独特です。これは、柔軟性と反応性を提供します。 このため、PROTAC合成や、柔軟性と反応性のあるリンカーが必要とされるその他の用途に特に適しています .

生化学分析

Biochemical Properties

4,7,10-Trioxa-1,13-tridecanediamine plays a significant role in biochemical reactions, particularly in enhancing the water solubility and luminescence of carbon dots . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a passivation ligand, which helps in stabilizing the surface of carbon nanodots, thereby improving their photoluminescent properties . The nature of these interactions involves the formation of stable complexes with the biomolecules, which enhances their functional properties.

Cellular Effects

The effects of 4,7,10-Trioxa-1,13-tridecanediamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 4,7,10-Trioxa-1,13-tridecanediamine can cause changes in the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic processes.

Molecular Mechanism

At the molecular level, 4,7,10-Trioxa-1,13-tridecanediamine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its mechanism of action. These interactions can result in the modulation of enzyme activity, which in turn affects cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,7,10-Trioxa-1,13-tridecanediamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4,7,10-Trioxa-1,13-tridecanediamine remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4,7,10-Trioxa-1,13-tridecanediamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of 4,7,10-Trioxa-1,13-tridecanediamine can lead to toxic or adverse effects, such as tissue damage and inflammation .

Metabolic Pathways

4,7,10-Trioxa-1,13-tridecanediamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4,7,10-Trioxa-1,13-tridecanediamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 4,7,10-Trioxa-1,13-tridecanediamine are crucial for its biochemical and cellular effects, as they determine the compound’s availability and activity within the cell.

Subcellular Localization

The subcellular localization of 4,7,10-Trioxa-1,13-tridecanediamine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of 4,7,10-Trioxa-1,13-tridecanediamine are dependent on its localization, as it needs to be in the right cellular environment to interact with its target biomolecules.

準備方法

合成経路と反応条件

ビス-NH2-C1-PEG3の合成は、一般的に、ジエチレングリコールと3-クロロプロピルアミンを塩基性条件下で反応させることから始まります。反応は、塩素原子がアミノ基に置き換わる求核置換反応を介して進行します。 この反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、生成物は蒸留または再結晶によって精製されます .

工業生産方法

工業的には、ビス-NH2-C1-PEG3の生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な混合と反応を確保するために、大型反応器と連続フローシステムの使用が含まれます。 次に、生成物は、カラムクロマトグラフィーや結晶化などの技術を使用して精製され、高純度レベルが達成されます .

化学反応の分析

反応の種類

ビス-NH2-C1-PEG3は、次のようなさまざまな化学反応を起こします。

置換反応: アミノ基は、アルキルハライドなどの求電子剤との求核置換反応に関与することができます。

縮合反応: この化合物は、カルボン酸またはその誘導体と反応して、アミドまたはエステルを形成することができます。

一般的な試薬と条件

求核置換: 塩基として水酸化ナトリウムまたは炭酸カリウム、求電子剤としてアルキルハライド。

縮合: カルボン酸またはその誘導体、ジシクロヘキシルカルボジイミド(DCC)などの触媒。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

主な生成物

置換: ビス-NH2-C1-PEG3のアルキル化誘導体。

縮合: アミドまたはエステル。

酸化: ニトロ誘導体。

還元: 第一アミン

科学研究における用途

ビス-NH2-C1-PEG3は、次のような科学研究において幅広い用途を持っています。

化学: 特定のタンパク質を標的とし、分解するように設計された分子であるPROTACの合成におけるリンカーとして使用されます。

生物学: タンパク質-タンパク質相互作用の研究や新しい治療薬の開発に用いられます。

医学: 薬物送達システムにおいて、治療用化合物の溶解性と安定性を向上させるために使用されます。

類似化合物との比較

Similar Compounds

- Propylamine-PEG3-Propylamine

- Diethylene glycol diaminopropyl ether

- 4,7,10-Trioxa-1,13-tridecanediamine

Uniqueness

Bis-NH2-C1-PEG3 is unique due to its specific PEG chain length and the presence of two amino groups, which provide flexibility and reactivity. This makes it particularly suitable for use in PROTAC synthesis and other applications where a flexible and reactive linker is required .

特性

IUPAC Name |

3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEZOHLWDIONSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044565 | |

| Record name | 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7,10-Trioxatridecane-1,13-diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4246-51-9 | |

| Record name | 4,7,10-Trioxatridecane-1,13-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4246-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol bis(3-aminopropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004246519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-oxybis(ethyleneoxy)bis(propylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3`- oxybis(ethyleneoxy)bis(propylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95W232H4RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TTDDA?

A1: TTDDA has the molecular formula C10H24N2O3 and a molecular weight of 220.31 g/mol.

Q2: What spectroscopic data is available for TTDDA?

A2: TTDDA's structure can be confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and FTIR. [, , , , , ]

Q3: How is TTDDA used in material science?

A3: TTDDA is employed in various material science applications:

- Polymer Synthesis: TTDDA acts as a diamine monomer in synthesizing polyureas, poly(ether-ester)s, poly(ether-ester-amide)s, and polyamides. [, , , , , , , ]

- Surface Modification: It modifies surfaces for enhanced cell adhesion and proliferation, particularly in applications like tissue engineering and cell-based assays. [, , , , ]

- Nanoparticle Synthesis: TTDDA serves as a surface passivation agent for carbon nanodots (CDs), enhancing their fluorescence and biocompatibility. [, , , , ]

Q4: How does TTDDA influence the properties of materials?

A4: TTDDA's incorporation can significantly influence material properties:

- Hydrophilicity: TTDDA increases the hydrophilicity of polymers due to its ether oxygen atoms. [, , ]

- Thermal Properties: It can alter glass transition temperature (Tg), melting temperature (Tm), and thermal stability of polymers. [, , ]

- Mechanical Properties: TTDDA's inclusion can impact the tensile strength, Young's modulus, and elongation at break of polymers. [, ]

Q5: Is TTDDA stable under various conditions?

A5: TTDDA demonstrates stability under a range of conditions:

- Thermal Stability: Polymers containing TTDDA exhibit good thermal stability, with initial decomposition temperatures often exceeding their melting points. []

- Hydrolytic Degradation: The degradation rate of TTDDA-containing polymers can be influenced by the presence of enzymes like Rhizopus delemar lipase. []

Q6: What are the biomedical applications of TTDDA?

A6: TTDDA finds applications in:

- Drug Delivery: TTDDA is utilized in creating microspheres for sustained protein delivery and as a linker in folate-targeted drug delivery systems. [, , , ]

- Bioimaging: TTDDA-passivated carbon nanodots (CDs) demonstrate potential as bioimaging agents due to their fluorescence and biocompatibility. [, , , , ]

- Tissue Engineering: TTDDA enhances cell adhesion and proliferation on biomaterials used for tissue engineering applications, including vascular grafts. [, ]

Q7: How does TTDDA interact with biological systems?

A7:

- Cell Adhesion: TTDDA can enhance cell adhesion by modifying the surface properties of materials, making them more favorable for cell attachment and growth. [, , ]

- Biocompatibility: TTDDA generally exhibits good biocompatibility, as demonstrated by its use in bioimaging and drug delivery applications. [, , , ]

- Biodegradability: TTDDA-containing polymers can be designed to be biodegradable, a desirable property for biomedical applications. [, ]

Q8: Does TTDDA have any known toxicity?

A8: While TTDDA is generally considered biocompatible, further research is needed to fully evaluate its potential toxicity, particularly in the context of long-term exposure.

Q9: What are the environmental impacts of TTDDA?

A9: Limited information is available on the environmental impact and degradation pathways of TTDDA. Further research is necessary to assess its ecotoxicological effects and develop appropriate waste management strategies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)